molecular formula C10H12OS B590539 4-(Methyl)thiochroman-4-ol CAS No. 79454-13-0

4-(Methyl)thiochroman-4-ol

Cat. No. B590539
CAS RN: 79454-13-0
M. Wt: 180.265
InChI Key: HWCYHQIQXHWFOT-UHFFFAOYSA-N
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Description

4-(Methyl)thiochroman-4-ol is a biochemical used for proteomics research . It is also known as 3,4-Dihydro-4-methyl-2H-1-benzothiopyran-4-ol . It is used in the preparation of bicyclic substituted indole derivatives as steroid hormone nuclear receptor modulators .


Synthesis Analysis

The synthesis of 4-(Methyl)thiochroman-4-ol involves the use of organocopper reagents . A series of novel thiochroman-4-one derivatives incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties were synthesized . The synthesis of 2-substituted thiochroman-4-ones via alkynylation and alkenylation of thiochromones has also been reported .


Molecular Structure Analysis

The molecular formula of 4-(Methyl)thiochroman-4-ol is C10H12OS . The InChI key is HWCYHQIQXHWFOT-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiochromanone-based thiosemicarbazones substituted primarily at the C-8 position exhibited higher cytotoxicity . The synthesis of 2-substituted thiochroman-4-ones via alkynylation and alkenylation of thiochromones has also been reported .


Physical And Chemical Properties Analysis

The molecular weight of 4-(Methyl)thiochroman-4-ol is 180.27 . Other physical and chemical properties such as solubility, appearance, and storage conditions are not explicitly mentioned in the sources.

Mechanism of Action

While the specific mechanism of action for 4-(Methyl)thiochroman-4-ol is not explicitly mentioned in the sources, it is noted that thiochromones bearing a vinyl sulfone moiety are endowed with high antileishmanial activity and low cytotoxicity .

properties

IUPAC Name

4-methyl-2,3-dihydrothiochromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-10(11)6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCYHQIQXHWFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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